![molecular formula C5H2Cl2N4 B182131 4,7-dichloro-1H-imidazo[4,5-d]pyridazine CAS No. 17998-43-5](/img/structure/B182131.png)

4,7-dichloro-1H-imidazo[4,5-d]pyridazine

Vue d'ensemble

Description

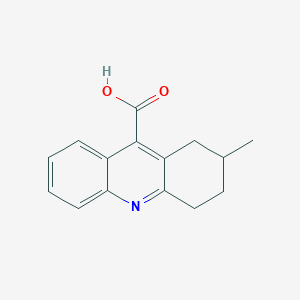

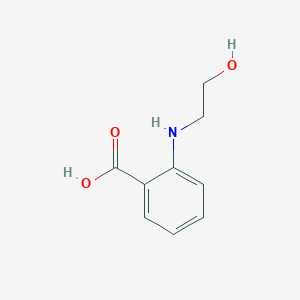

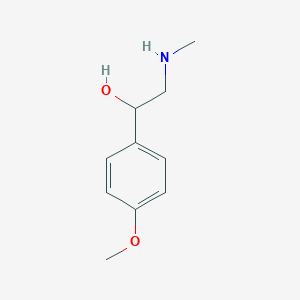

4,7-Dichloro-1H-imidazo[4,5-d]pyridazine is a chemical compound with the linear formula C5H2Cl2N4 . It has a molecular weight of 189 .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines, which includes 4,7-dichloro-1H-imidazo[4,5-d]pyridazine, often starts with derivatives of 2,3-diaminopyridine . These are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group. Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .Molecular Structure Analysis

The molecular structure of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine is characterized by ionic bonds, hydrogen bonds, and π–π interactions . These interactions are responsible for the high density and excellent performance of this compound .Physical And Chemical Properties Analysis

4,7-Dichloro-1H-imidazo[4,5-d]pyridazine is a solid at room temperature . The compound is characterized by high density .Applications De Recherche Scientifique

Antimicrobial Agents

The structural motif of imidazo[4,5-d]pyridazine has been explored for its potential in creating new antimicrobial agents. The derivatives of this compound have shown promising results in experimental studies, indicating their effectiveness against a range of microbial pathogens . The ability to modify the imidazo[4,5-d]pyridazine core structure allows for the optimization of antimicrobial activity, potentially leading to the development of new classes of antibiotics.

Molecular Recognition

Imidazo[4,5-d]pyridazine derivatives exhibit unique physicochemical properties that are advantageous in molecular recognition. Their dual hydrogen-bonding capacity and high dipole moment make them suitable for drug-target interactions, contributing to their use in molecular recognition applications within drug discovery . This can lead to the development of more selective and potent therapeutic agents.

Energetic Materials

The imidazo[4,5-d]pyridazine framework has been utilized in the synthesis of energetic materials. These compounds exhibit high density and excellent performance due to the presence of ionic bonds, hydrogen bonds, and π–π interactions, making them promising candidates for the construction of low-sensitivity high-energy compounds .

Cancer Research

In the field of oncology, imidazo[4,5-d]pyridazine derivatives are being investigated for their role in inhibiting excessive angiogenesis, which is crucial for the growth of tumor cells. The ability to interfere with angiogenesis makes these compounds potential candidates for anti-cancer drugs .

Material Science

The unique chemical structure and versatility of imidazo[4,5-d]pyridazine derivatives have attracted attention in material science. Their optical behaviors and biological properties make them suitable for various technological applications, including optoelectronic devices and sensors .

Luminescent Scaffolds

Due to their luminescent properties, imidazo[4,5-d]pyridazine derivatives serve as versatile scaffolds in the development of emitters for confocal microscopy and imaging. Their potential in this area is significant, offering advancements in medical imaging techniques .

Drug Discovery

The inherent polarity and low cytochrome P450 inhibitory effects of imidazo[4,5-d]pyridazine derivatives add value in drug discovery. They can reduce interactions with the cardiac hERG potassium channel, which is a common concern in drug development, thereby enhancing the safety profile of new pharmaceuticals .

Synthesis of Substituted Imidazoles

Imidazo[4,5-d]pyridazine is a key component in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are essential to functional molecules used in everyday applications, and recent advances have highlighted the importance of the bonds constructed during the formation of the imidazole ring .

Safety and Hazards

The safety information for 4,7-dichloro-1H-imidazo[4,5-d]pyridazine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Mécanisme D'action

Target of Action

Imidazopyridine derivatives, a class to which this compound belongs, have been known to exhibit diverse biological activity . They have been associated with analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activity .

Mode of Action

It is known that imidazopyridine derivatives can interact with their targets through various mechanisms, including ionic bonds, hydrogen bonds, and π–π interactions .

Biochemical Pathways

Imidazopyridine derivatives have been associated with the activation of nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Result of Action

Imidazopyridine derivatives have been associated with a range of biological activities, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory effects .

Action Environment

It is known that the compound is a solid at room temperature and has a relatively high thermal and chemical stability .

Propriétés

IUPAC Name |

4,7-dichloro-1H-imidazo[4,5-d]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N4/c6-4-2-3(9-1-8-2)5(7)11-10-4/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFRQLMTRRFLKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415433 | |

| Record name | 4,7-dichloro-1H-imidazo[4,5-d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-dichloro-1H-imidazo[4,5-d]pyridazine | |

CAS RN |

17998-43-5 | |

| Record name | 4,7-dichloro-1H-imidazo[4,5-d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B182053.png)

![5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B182065.png)

![(S)-4-Ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B182066.png)